molecular formula C5H8N2O2 B3163688 2,5-Piperazinedione, 3-methyl-, (3R)- CAS No. 88547-15-3

2,5-Piperazinedione, 3-methyl-, (3R)-

Cat. No.: B3163688
CAS No.: 88547-15-3
M. Wt: 128.13 g/mol
InChI Key: ICCHEGCKVBMSTF-GSVOUGTGSA-N
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Description

General Structural Characteristics and Classification within Cyclic Peptides

Diketopiperazines are six-membered heterocyclic compounds containing two amide bonds. wikipedia.orgwikipedia.org They are formally known as piperazine-2,5-diones and are considered cyclodipeptides, typically formed from the condensation of two α-amino acids. wikipedia.orgnih.gov This core structure is a conformationally constrained, nearly planar scaffold that provides a rigid backbone, orienting the amino acid side chains in well-defined spatial arrangements. researchgate.netwikipedia.org This structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, makes the DKP scaffold a valuable pharmacophore. nih.govnih.gov Their cyclic nature also confers high stability against proteolytic degradation compared to linear peptides. researchgate.netwikipedia.org

Within the broader family of cyclic peptides, which includes compounds of varying ring sizes and complexities like cyclotides, DKPs are the simplest members, consisting of only two amino acid residues. wikipedia.orgnih.govnih.gov There are three possible regioisomers of diketopiperazine (2,3-, 2,5-, and 2,6-), with the 2,5-diketopiperazines being the most prevalent and widely studied due to their common occurrence in nature. wikipedia.org

Academic Significance of the Diketopiperazine Scaffold in Natural Product Chemistry and Medicinal Chemistry Research

The diketopiperazine scaffold is a recurring motif in a vast array of biologically active natural products isolated from diverse sources, including bacteria, fungi, marine organisms, and plants. wikipedia.orgwustl.eduingentaconnect.com These natural DKPs exhibit a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, antifungal, and antitumor properties. wikipedia.orgwustl.eduresearchgate.net The discovery of potent natural products like the antibiotic bicyclomycin (B1666983) and the antitumor agent glionitrin has underscored the therapeutic potential of this structural class. wikipedia.orgnih.govnih.gov

In medicinal chemistry, the DKP scaffold is recognized as a "privileged structure." wustl.eduingentaconnect.com This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The favorable characteristics of DKPs—including their rigid conformation, metabolic stability, and the ability to present diverse chemical functionality—make them highly attractive templates for the design of new therapeutic agents. wikipedia.orgnih.gov Researchers extensively investigate both natural and synthetic DKP derivatives to develop novel drugs, particularly in the area of oncology, by exploring their structure-activity relationships (SARs) to optimize potency and pharmacokinetic properties. wustl.eduingentaconnect.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHEGCKVBMSTF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical and Chemical Properties of 2,5 Piperazinedione, 3 Methyl , 3r

Data Table of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for 3-methylpiperazine-2,5-dione. It is important to note that most publicly available experimental data does not differentiate between the enantiomers.

PropertyValueSource
IUPAC Name (3R)-3-methylpiperazine-2,5-dione nih.gov
Synonyms cyclo(D-Ala-Gly)
Molecular Formula C₅H₈N₂O₂ nih.gov
Molecular Weight 128.13 g/mol nih.gov
Monoisotopic Mass 128.058577502 Da nih.gov
Physical Description Solid nih.gov
Melting Point 247 °C nih.gov
Solubility 250 mg/mL in water nih.gov
XLogP3 -0.9 nih.gov
SMILES C[C@H]1C(=O)NCC(=O)N1

Advanced Synthetic Methodologies for 3r 3 Methyl 2,5 Piperazinedione and Stereoisomers

Foundational Synthetic Strategies for 2,5-Diketopiperazine Core

The construction of the 2,5-diketopiperazine ring is the cornerstone of synthesizing (3R)-3-methyl-2,5-piperazinedione. Various methods have been developed, each with its advantages and limitations.

Dipeptide Cyclization Approaches

The most common and direct method for forming the 2,5-diketopiperazine core is the intramolecular cyclization of a linear dipeptide. nih.govbaranlab.org This approach typically involves the formation of a dipeptide from two amino acids, followed by a cyclization step that forms the six-membered ring. For the synthesis of 3-methyl-2,5-piperazinedione, this would involve a dipeptide containing alanine (B10760859) and glycine (B1666218). The stereochemistry of the final product is dictated by the stereochemistry of the starting amino acids. For instance, the cyclization of a D-alanyl-glycine dipeptide would yield (3R)-3-methyl-2,5-piperazinedione.

The cyclization is often promoted by thermal conditions or by using acid or base catalysts. baranlab.orgosti.gov The reaction proceeds through the nucleophilic attack of the N-terminal amino group on the C-terminal ester or activated carboxyl group, leading to the formation of the cyclic dipeptide and the elimination of a small molecule, such as water or an alcohol. While this method is straightforward, it can sometimes be plagued by side reactions, including racemization, especially under harsh thermal or pH conditions. nih.gov

Table 1: Examples of Dipeptide Cyclization for DKP Synthesis

Dipeptide Precursor Cyclization Conditions Product Reference
N-Boc-Dipeptidyl-tert-butyl ester Microwave, 250 °C, 10 min, water 2,5-Diketopiperazine mdpi.com
N-Boc-L-alanyl-L-proline methyl ester 1. TFA/DCM; 2. Toluene (B28343), reflux cyclo(L-Ala-L-Pro) researchgate.net
D-alanyl-glycine Thermal (3R)-3-methyl-2,5-piperazinedione acs.org

Multicomponent Reactions (MCRs) in Diketopiperazine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical alternative for constructing the diketopiperazine scaffold. nih.govmdpi.com The Ugi four-component reaction (U-4CR) is a prominent example used in DKP synthesis. nih.govnih.govnih.govmdpi.comorganic-chemistry.orgnih.gov

In a typical Ugi-based synthesis of a DKP, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a linear dipeptide-like intermediate. This intermediate is then subjected to a subsequent cyclization step to yield the DKP. mdpi.com This strategy allows for the rapid generation of diverse DKP libraries by varying the starting components. For the synthesis of 3-substituted DKPs, an amino acid can be used as one of the components, thereby introducing the desired substituent. The Passerini three-component reaction, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, can also be employed to generate α-acyloxy amides, which can be further elaborated to form the DKP ring. nih.govresearchgate.net

Table 2: Multicomponent Reactions for DKP Synthesis

MCR Type Reactants Intermediate/Product Reference
Ugi-4CR Dipeptide, aldehyde, isocyanide 2,5-Diketopiperazine nih.govnih.gov
Ugi-4CR/SN2-cyclization Aldehyde, amine, chloroacetic acid, isocyanide 2,5-Diketopiperazine mdpi.com
Passerini-3CR Carbonyl, carboxylic acid, isocyanide α-acyloxy amide nih.govresearchgate.net

Solid-Phase Organic Synthesis for Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of DKP libraries for high-throughput screening. acs.org In this approach, one of the amino acid precursors is attached to a solid support (resin). The dipeptide chain is then built on this support, followed by cyclization and cleavage from the resin to release the DKP product. acs.org

A common strategy involves the "cyclative cleavage" method, where the cyclization and cleavage from the solid support occur in the same step. acs.org This approach is highly efficient and often results in high-purity products, as unreacted starting materials and byproducts remain attached to the resin. Various resins and linkers have been developed to optimize this process. The use of microwave irradiation can significantly accelerate the reaction times in solid-phase synthesis. researchgate.netnih.gov

Solution-Phase Synthetic Optimizations and Green Chemistry Approaches

While solid-phase synthesis is excellent for library generation, solution-phase synthesis is often preferred for larger-scale production. Recent efforts in solution-phase synthesis have focused on improving efficiency and incorporating green chemistry principles. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in DKP synthesis, often with the use of environmentally benign solvents like water. mdpi.comnih.govresearchgate.net

Solvent-free reaction conditions are another green chemistry approach that has been successfully applied to DKP synthesis. nih.govresearchgate.net These methods often involve the neat reaction of starting materials under microwave irradiation, minimizing waste and simplifying purification. Furthermore, the development of catalytic methods, such as the use of diboronic acid anhydride (B1165640) for peptide bond formation, improves atom economy by avoiding stoichiometric condensation reagents. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral 3-Substituted 2,5-Piperazinediones

The biological activity of DKPs is often highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective synthesis of chiral DKPs, such as (3R)-3-methyl-2,5-piperazinedione, is of paramount importance.

Chiral Pool Derived Syntheses (e.g., from L-Alanine or D-Alanine Precursors)

The most straightforward approach to synthesizing enantiomerically pure 3-substituted 2,5-piperazinediones is to start from readily available chiral building blocks, a strategy known as chiral pool synthesis. Amino acids are ideal chiral precursors for this purpose.

To synthesize (3R)-3-methyl-2,5-piperazinedione, one would start with D-alanine. D-alanine can be coupled with a protected glycine to form the linear dipeptide, D-alanyl-glycine. Subsequent deprotection and cyclization will yield the desired (3R) isomer. Conversely, using L-alanine as the starting material would lead to the (3S) enantiomer. The stereochemical integrity at the α-carbon of the amino acid is generally well-maintained during the coupling and cyclization steps, especially when milder conditions are employed. This approach provides reliable access to specific stereoisomers of 3-methyl-2,5-piperazinedione. Diastereoselective alkylation of a pre-existing DKP scaffold, such as cyclo(glycyl-glycyl), can also be used to introduce the methyl group with stereocontrol. acs.org

Table 3: Chiral Pool Synthesis of (3R)-3-methyl-2,5-Piperazinedione

Chiral Precursor Key Steps Product Reference
D-Alanine 1. Coupling with protected glycine; 2. Deprotection; 3. Cyclization (3R)-3-methyl-2,5-piperazinedione nih.gov
(3R)-3-methylpiperazine-2,5-dione Diastereoselective alkylation (3R,6S)-3,6-dimethylpiperazine-2,5-dione acs.org
L-Alanine Biosynthesis via cyclosporin (B1163) synthetase D-Alanine containing cyclic peptide acs.org

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric synthesis is a highly efficient approach for producing enantiomerically pure compounds. nih.gov One of the most established methods involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. scielo.org.mxresearchgate.net This strategy is particularly effective for creating specific stereocenters, such as the C-3 methyl group in the target compound.

The general process involves covalently attaching a non-chiral substrate to an enantiopure chiral auxiliary. scielo.org.mx The resulting adduct, now chiral, undergoes a diastereoselective reaction where the auxiliary shields one face of the molecule, forcing the reaction to occur on the other, less hindered face. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. nih.gov

A prominent example applicable to piperazine (B1678402) synthesis involves using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org In a related synthesis, this auxiliary is condensed with an N-protected amino acid, such as N-Boc glycine, to form an amide. rsc.org Subsequent chemical transformations, including reduction and cyclization, lead to the formation of a chiral piperazinone intermediate, with the stereochemistry dictated by the auxiliary. rsc.org Another powerful and widely used class of auxiliaries are pseudoephedrine and its analogue, pseudoephenamine, which can be used to direct diastereoselective alkylation reactions that form new stereocenters with high fidelity. harvard.edu These auxiliaries are particularly noted for producing crystalline amide derivatives that are easy to purify. harvard.edu

Chiral AuxiliarySubstrate TypeKey ReactionTypical DiastereoselectivityReference
(R)-(−)-PhenylglycinolN-Boc GlycineCondensation & CyclizationHigh (specific d.r. not reported) rsc.org
(1S,2S)-PseudoephenaminePropionyl AmideEnolate Alkylation (with MeI)>98:2 d.r. harvard.edu
Evans OxazolidinonesN-Acyl ImideAldol Reaction / AlkylationUp to >99:1 d.r. researchgate.net

Diastereoselective Functionalization and Alkylation Reactions on Piperazinedione Ring

Diastereoselective functionalization allows for the introduction of substituents onto a pre-existing heterocyclic core with precise stereochemical control. For piperazinediones, a premier method for achieving this is the Schöllkopf bis-lactim ether synthesis. This approach enables the asymmetric synthesis of α-amino acids and their derivatives, which are precursors to or can be incorporated into piperazinediones.

The strategy involves the formation of a bis-lactim ether from a cyclic dipeptide, typically derived from valine and another amino acid like glycine or alanine. The valine serves as a chiral auxiliary. Deprotonation of the C-H bond adjacent to the nitrogen and methoxy (B1213986) group at the glycine- or alanine-derived position generates a chiral, nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The bulky isopropyl group of the valine-derived portion of the molecule effectively blocks one face, directing the incoming electrophile to the opposite side, thus ensuring high diastereoselectivity. rsc.org Subsequent hydrolysis of the resulting substituted bis-lactim ether yields the desired enantiomerically pure α-amino acid and recovers the chiral auxiliary. rsc.org A recent advancement in this area utilized a custom phosphine (B1218219) ligand (PipadYPhos) in a palladium-catalyzed arylation of a valine-based Schöllkopf reagent, successfully overcoming previous limitations and allowing for the use of aryl chlorides as coupling partners with high yield and diastereoselectivity. rsc.org

Substrate (Bis-lactim Ether)Electrophile / ReagentCatalyst/ConditionsProduct TypeDiastereomeric Ratio (d.r.)Reference
cyclo(L-Val-Gly) Bislactim EtherAryl Chloride[Pd(cinnamyl)Cl]₂ / PipadYPhosArylated Bislactim Ether98:2 rsc.org
cyclo(L-Val-Gly) Bislactim EtherBenzyl Bromiden-BuLi, THF, -78°CAlkylated Bislactim Ether>95:5 researchgate.net
cyclo(L-Val-Gly) Bislactim Ether2,2,2-Trifluoroethyl IodideKHMDS, THF, -78°CFluorinated Bislactim Ether>95% d.e. nih.gov

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for achieving stereocontrol. nih.gov Enzymes, due to their intrinsic chirality, can catalyze reactions with exceptional levels of enantioselectivity and regioselectivity under mild conditions. nih.govnih.gov For the synthesis of chiral piperazinediones, enzymatic kinetic resolution (EKR) is a particularly valuable technique.

In an EKR, an enzyme selectively modifies one enantiomer from a racemic mixture, allowing the modified and unmodified enantiomers to be separated. nih.gov Lipases are among the most widely used enzymes for this purpose due to their stability, broad substrate specificity, and lack of need for cofactors. nih.govnih.gov For instance, a racemic mixture of a piperazinedione precursor containing a hydroxyl or ester group could be subjected to lipase-catalyzed acylation or hydrolysis. The enzyme would selectively acylate or hydrolyze one enantiomer at a much faster rate, resulting in one enantiomer as the acylated product and the other remaining in its original form. For example, the resolution of various racemic piperidine (B6355638) derivatives has been achieved using lipases to selectively hydrolyze an ester group or acylate an alcohol. nih.gov This approach has been successfully applied to the synthesis of numerous enantiomerically pure active pharmaceutical ingredients. nih.govmdpi.com

SubstrateEnzymeReaction TypeKey Result (ee or E-value)Reference
(±)-N-Boc-1-(3-hydroxypropyl)-THIQBurkholderia cepacia Lipase (PSIM)O-acylationE = 68 mdpi.com
(±)-N-Boc-2-piperidineethanol derivativePorcine Pancreas Lipase (PPL)AcylationHigh ee (not specified) nih.gov
(±)-FlurbiprofenCandida antarctica Lipase B (CALB)Esterificationeep = 89.6% researchgate.net
(±)-1-(9H-fluoren-9-yl)ethanolCandida antarctica Lipase A (CAL-A)AcetylationHigh ee (not specified) nih.gov

Stereochemical Retention and Inversion in Cyclization Steps

The final step in many syntheses of 2,5-piperazinediones is the intramolecular cyclization of a linear dipeptide precursor, often a dipeptide ester. nih.govcalstate.edu The stereochemical integrity of the constituent amino acids during this ring-closure reaction is of paramount importance. However, epimerization—the change in configuration at a single stereocenter—is a significant and often undesirable side reaction that can compromise the optical purity of the final product. mdpi.com

Epimerization at the α-carbon of an amino acid residue is known to occur during peptide synthesis, particularly under conditions that facilitate the formation of an enolate or enol intermediate, which can be protonated non-stereoselectively. mdpi.com Factors that induce epimerization include elevated temperatures and the presence of a base. mdpi.comyoutube.com For the synthesis of (3R)-3-methyl-2,5-piperazinedione from a precursor like L-alanyl-glycine methyl ester, the conditions for cyclization must be carefully chosen to suppress epimerization at the alanine stereocenter. Heating the dipeptide ester in a solvent like toluene or 2-butanol (B46777) is a common method for cyclization. calstate.edu While effective for ring formation, this can lead to partial racemization if not optimized. The mechanism involves the abstraction of the α-proton, leading to a planar enolate that can be re-protonated from either face, resulting in a loss of the original stereochemistry. mdpi.com The use of racemization-free coupling reagents or milder cyclization conditions is therefore highly desirable to ensure stereochemical retention. rsc.org

PrecursorCyclization ConditionsStereochemical OutcomeReference
H-L-Phe-L-Phe-OMeReflux in Toluene, 5hForms (3S, 6S)-cyclo(Phe-Phe) calstate.edu
H-D,L-Ala-OMe & N-Boc-AibHeat in 2-butanol, 100°CForms racemic product calstate.edu
Linear DipeptideBase-catalyzed cyclizationPotential for epimerization via enolization mdpi.com
Linear Dipeptide EsterAqueous NH₄OHCyclization to Diketopiperazine nih.gov

Structure Activity Relationship Sar and Structural Biology of Chiral 2,5 Piperazinediones

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The stereochemistry of chiral 2,5-piperazinediones is a critical determinant of their biological activity. Living systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov The three-dimensional arrangement of substituents around a chiral center dictates how a molecule fits into the binding site of a protein or enzyme. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy. nih.gov

For the compound 2,5-Piperazinedione (B512043), 3-methyl-, the stereocenter is at the 3-position. The (3R)- configuration specifies a particular spatial orientation of the methyl group. This fixed geometry influences how the molecule presents its functional groups for interaction with biological macromolecules. For instance, the hydrogen bonding capabilities of the two amide groups within the piperazinedione ring, along with the hydrophobic nature of the methyl group, are presented in a specific three-dimensional array. This precise arrangement is crucial for molecular recognition by target proteins.

Differences in biological activity between enantiomers can be profound. One enantiomer may bind with high affinity to a receptor, eliciting a desired therapeutic effect, while the other may be inactive or even interact with a different target, potentially causing off-target effects. nih.gov The use of single-enantiomer drugs can therefore lead to more selective pharmacological profiles and improved therapeutic indices. nih.gov In the context of 2,5-piperazinediones, the specific (3R)- stereochemistry of the methyl group in 2,5-Piperazinedione, 3-methyl-, (3R)- is therefore a key feature that underpins its unique biological interactions.

Analysis of Substituent Effects on Bioactivity Profiles

The bioactivity of 2,5-piperazinedione derivatives can be significantly modulated by the nature and position of substituents on the core ring structure. The introduction of different functional groups can alter a molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

In the case of 2,5-Piperazinedione, 3-methyl-, (3R)-, the methyl group at the 3-position is a key substituent. The effect of this and other substituents can be systematically studied to establish a structure-activity relationship (SAR). For example, research on various piperazine (B1678402) derivatives has shown that the addition of certain groups can enhance or diminish biological activity.

A study on tryptamine-piperazine-2,5-dione conjugates revealed that specific substitutions led to significant growth inhibition of human pancreatic cancer cell lines. rsc.org This highlights the potential for targeted modifications to improve the anticancer properties of this class of compounds. Similarly, the introduction of a halogen at a specific position in other heterocyclic compounds has been shown to influence insecticidal activity. mdpi.com

The following table provides a hypothetical illustration of how different substituents on the 2,5-piperazinedione core might influence a particular biological activity, based on general principles of medicinal chemistry.

Substituent at C-3Substituent at C-6Resulting Biological Activity
(R)-MethylHydrogenBaseline Activity
(S)-MethylHydrogenPotentially different activity due to stereochemistry
IsopropylHydrogenIncreased lipophilicity, may enhance cell membrane permeability
BenzylHydrogenPotential for pi-stacking interactions with aromatic residues in a binding site
MethylMethyl (cis)Altered ring conformation and steric profile
MethylMethyl (trans)Different conformational and steric properties compared to the cis-isomer

This table is for illustrative purposes and does not represent experimentally verified data for 2,5-Piperazinedione, 3-methyl-, (3R)-.

Conformational Preferences and Dynamics of the Piperazinedione Ring System

The 2,5-piperazinedione ring is not planar and can adopt several low-energy conformations, most commonly a boat or a twisted-boat conformation. researchgate.net The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring. The conformational flexibility of the ring system is a key aspect of its biological activity, as it allows the molecule to adapt its shape to fit into a variety of binding sites.

For 2,5-Piperazinedione, 3-methyl-, (3R)-, the presence of the methyl group at the 3-position will influence the conformational equilibrium of the piperazinedione ring. The energetic preference for a particular conformation will depend on minimizing steric interactions between the methyl group and the other atoms in the ring. Molecular modeling studies of similar cyclic dipeptides have indicated that a boat conformation is often the most energetically favorable. researchgate.net

The dynamic nature of the ring system means that it can interconvert between different conformations in solution. This conformational dynamism can be crucial for its biological function, allowing for an "induced fit" into a binding pocket. The study of the conformational preferences of 2,5-Piperazinedione, 3-methyl-, (3R)- is therefore essential for understanding its mechanism of action at a molecular level.

Rational Design Principles for Modulating Biological Function through Structural Modifications

The development of new therapeutic agents based on the 2,5-piperazinedione scaffold relies on the principles of rational drug design. This approach involves making targeted structural modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The structure-activity relationships established for a series of compounds provide the foundation for this rational design process. nih.gov

For 2,5-Piperazinedione, 3-methyl-, (3R)-, several strategies could be employed to modulate its biological function:

Stereochemical Control: The synthesis of the (3S)-enantiomer would be a crucial step to determine the stereochemical requirements for its biological activity.

Substituent Modification: The methyl group at the 3-position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site.

Ring Modification: The piperazinedione ring itself could be modified, for example, by introducing unsaturation or by replacing one of the nitrogen atoms with another heteroatom. However, such changes would move away from the core 2,5-piperazinedione structure.

Conformational Constraint: The introduction of bulky substituents or the formation of bicyclic systems could be used to lock the piperazinedione ring into a specific conformation. This can lead to increased potency if the constrained conformation is the one that is recognized by the biological target.

The ultimate goal of rational design is to create new molecules with improved therapeutic properties. By systematically exploring the structure-activity relationships of 2,5-piperazinedione derivatives, it is possible to develop a deeper understanding of their biological interactions and to design new compounds with enhanced efficacy and selectivity.

Mechanistic Investigations of Biological Activities Mediated by Chiral 2,5 Piperazinediones

Identification and Characterization of Molecular Targets

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within an organism. For (3R)-3-methylpiperazine-2,5-dione, while direct targets are still under extensive investigation, research on its core structure and related molecules provides significant insights into its potential protein interactions. The defining chirality at the C3 position is critical, as this stereochemical arrangement dictates the molecule's interaction with other chiral entities like enzymes and receptors in biological systems.

Studies on the parent scaffold, 2,5-piperazinedione (B512043), have shown that it can target components of bacterial communication systems. Molecular docking analyses suggest that 2,5-piperazinedione interacts with the LasR receptor protein in Pseudomonas aeruginosa. nih.gov LasR is a transcriptional regulator and a key component of the quorum sensing (QS) system, which bacteria use to control gene expression in a cell-density-dependent manner.

Furthermore, the structural components of (3R)-3-methylpiperazine-2,5-dione, which can be viewed as a cyclized dipeptide of D-alanine and glycine (B1666218), point toward other potential target classes. D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls. wikipedia.orgyoutube.com Enzymes involved in D-alanine metabolism, such as D-alanine-D-alanine ligase (Ddl), are established targets for antibiotics. nih.govnih.govnih.gov The presence of D-alanine has also been noted in the proteins of the human nervous system, with elevated levels observed in the brains of individuals with Alzheimer's disease, suggesting potential interactions with neurological proteins. nih.gov

Derivatives of the piperazine-2,5-dione scaffold have also been identified as inhibitors of other protein families, such as HECT E3 ubiquitin ligases, which are involved in protein degradation pathways. researchgate.net This indicates that the piperazinedione ring is a versatile scaffold that can be adapted to bind to a range of protein targets.

Table 1: Potential Molecular Targets for Piperazinedione Scaffolds

Potential TargetOrganism/SystemFunction of TargetEvidence from Related CompoundsCitation
LasR Receptor ProteinPseudomonas aeruginosaQuorum Sensing Signal Receptor2,5-Piperazinedione interacts with LasR. nih.gov
D-alanine-D-alanine ligase (Ddl)BacteriaCell Wall BiosynthesisDdl is a known target for D-alanine analogs. nih.govnih.govnih.gov
HECT E3 Ubiquitin LigasesHumanProtein DegradationPiperazinedione derivatives inhibit WWP1/WWP2. researchgate.net
Sigma-1 Receptor (S1R)HumanNeuromodulation, Cellular Stress ResponsePiperazine (B1678402) derivatives show high affinity for S1R. nih.gov

Elucidation of Enzyme Inhibition and Activation Mechanisms

The mechanisms by which (3R)-3-methylpiperazine-2,5-dione and its analogs modulate enzyme activity are central to their biological effects. The most well-documented mechanism for the piperazinedione scaffold is the inhibition of processes controlled by bacterial quorum sensing.

In Pseudomonas aeruginosa, 2,5-piperazinedione was found to significantly reduce the activity of virulence factors that have enzymatic functions. It caused a 69% reduction in azocasein-degrading proteolytic activity and a 48% decrease in the elastolytic activity of the bacterium. nih.gov The proposed mechanism is not direct enzyme inhibition but rather interference with the regulatory system. Molecular docking studies indicate that 2,5-piperazinedione likely acts as a competitive inhibitor, interfering with the binding of the natural acyl-homoserine lactone signal molecule to its LasR receptor protein. nih.gov This prevents the activation of the entire QS cascade, leading to downregulated production of these extracellular enzymes.

Conversely, studies on enzymes related to the compound's precursors reveal mechanisms of activation. D-alanine-D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide for cell wall synthesis, is an ATP-grasp enzyme activated by monovalent cations. nih.govnih.gov The presence of potassium ions (K+) can increase the efficiency of Ddl by approximately 20-fold. nih.gov This activation is believed to occur not through a major conformational change, but by the cation binding near the active site and altering its charge distribution, thereby facilitating the catalytic process. nih.govnih.gov

Table 2: Inhibitory Effects of 2,5-Piperazinedione on P. aeruginosa PAO1 Virulence Factor Production

Virulence Factor/ActivityType of Activity% ReductionCitation
Proteolytic ActivityEnzymatic (Protease)69% nih.gov
Elastolytic ActivityEnzymatic (Elastase)48% nih.gov
Pyocyanin ProductionToxin Synthesis85% nih.gov
Extracellular Polymeric Substances (EPS)Biofilm Formation96% nih.gov

Receptor Binding Kinetics and Thermodynamics

A quantitative understanding of the interaction between a ligand and its receptor is crucial for elucidating its mechanism of action. This involves studying the kinetics (rates of association and dissociation) and thermodynamics (the energetic driving forces) of the binding event. nih.gov Thermodynamic analysis, in particular, can reveal whether a binding interaction is driven by enthalpy (e.g., formation of strong hydrogen bonds) or entropy (e.g., release of water molecules from the binding site). nih.govnih.gov

For the specific compound (3R)-3-methylpiperazine-2,5-dione, detailed kinetic and thermodynamic data for its receptor interactions are not yet widely available in the literature. However, studies on related piperazine-based compounds highlight the principles and potential outcomes of such analyses. For instance, a series of novel piperazine derivatives were evaluated for their affinity to the human Sigma-1 receptor (S1R), a target involved in various neurological functions. nih.gov The binding affinity is typically reported as an inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The tested compounds displayed a wide range of affinities, with Ki values from 3.2 nM to 434 nM, demonstrating that small structural modifications can dramatically alter binding strength. nih.gov

Molecular modeling studies of these interactions suggest that a basic amino group is a key pharmacophoric requirement for strong binding to S1R, as it forms a crucial interaction with the amino acid residue Glu172 in the receptor's binding pocket. nih.gov This underscores the importance of specific chemical features for high-affinity binding.

Table 3: Binding Affinity (Ki) of Example Piperazine-Based Compounds for the Sigma-1 Receptor (S1R)

CompoundKi (nM) for S1RCitation
Compound 13.2 nih.gov
Compound 210.9 nih.gov
Compound 311.4 nih.gov
Compound 4224 nih.gov
Compound 5434 nih.gov
Haloperidol (Reference)2.5 nih.gov

Modulation of Cellular Signaling Pathways and Metabolic Processes

(3R)-3-methylpiperazine-2,5-dione and its analogs can significantly modulate complex cellular activities by intervening in signaling pathways and metabolic processes.

The most prominent example is the disruption of the quorum sensing (QS) signaling pathway in Gram-negative bacteria like P. aeruginosa. nih.govnih.gov QS is a sophisticated communication system that allows bacteria to coordinate gene expression based on population density. unistra.fr By interfering with the LasR signal receptor, the 2,5-piperazinedione scaffold effectively silences this communication channel. nih.gov This leads to the downregulation of a suite of downstream processes, including the production of virulence factors and the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics. nih.govunistra.fr A tangible outcome of this signaling modulation is the observed impairment of swimming motility in P. aeruginosa treated with 2,5-piperazinedione. nih.gov

From a metabolic standpoint, the precursors of (3R)-3-methylpiperazine-2,5-dione are involved in fundamental cellular processes. D-alanine is a critical building block for the synthesis of peptidoglycan, the main component of the bacterial cell wall. wikipedia.orgunl.edu The metabolic pathway that produces and incorporates D-alanine is essential for bacterial survival and is a key target for several antibiotics. youtube.com In mammals, alanine (B10760859) participates in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from muscles to the liver for conversion into urea, while the carbon skeleton is used for gluconeogenesis. wikipedia.org

Role in Inter-organismal Chemical Communication

Chemical signaling is not restricted to cells within a single organism; it is also a primary mode of communication and warfare between different species. (3R)-3-methylpiperazine-2,5-dione appears to play a role in this ecological interplay.

The compound has been identified as a natural metabolite produced by the endophytic fungus Penicillium sp. nih.gov Fungi and bacteria often compete for the same resources in their natural habitats. To gain a competitive advantage, fungi have evolved to produce a vast arsenal (B13267) of secondary metabolites, including many of our most important antibiotics, that can inhibit or kill bacteria.

The ability of the related compound 2,5-piperazinedione to inhibit quorum sensing in P. aeruginosa provides a clear mechanism for this inter-organismal interaction. nih.govresearchgate.net By disrupting bacterial communication, the fungus can prevent the bacteria from mounting a coordinated attack, forming protective biofilms, or expressing other virulence factors. This form of chemical interference is a sophisticated strategy in the ongoing chemical warfare between microorganisms.

The ecological relevance of this interaction has been demonstrated in a laboratory setting. In an in vivo study, the nematode Caenorhabditis elegans, when infected with the pathogenic bacterium P. aeruginosa, showed enhanced survival when treated with 2,5-piperazinedione. nih.gov This result confirms that by disrupting the bacterial signaling pathway, the compound can effectively reduce the pathogen's virulence and alter the outcome of an inter-organismal interaction (bacterium-nematode).

Computational Chemistry and Molecular Modeling of 3r 3 Methyl 2,5 Piperazinedione

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 2,5-piperazinedione (B512043) scaffolds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. researchgate.netjyoungpharm.org

While specific molecular docking studies exclusively focused on (3R)-3-methyl-2,5-piperazinedione are not extensively documented in publicly available literature, the general principles can be applied. Docking simulations would involve preparing the 3D structure of (3R)-3-methyl-2,5-piperazinedione and docking it into the binding sites of various proteins. The selection of target proteins would be guided by the known biological activities of similar cyclic dipeptides, which include anticancer, antimicrobial, and neuroprotective effects. nih.gov

For instance, studies on other 2,5-piperazinedione derivatives have explored their potential as inhibitors of targets like Murine Double Minute-2 (MDM2), a negative regulator of the p53 tumor suppressor, and as activators of procaspase-3, a key enzyme in apoptosis. researchgate.netjyoungpharm.org In such studies, the binding energy, typically expressed in kcal/mol, is calculated to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site, are then analyzed. A representative molecular docking workflow is often validated by redocking a known co-crystallized ligand to ensure the reliability of the docking protocol, with a root-mean-square deviation (RMSD) of ≤ 2.0 Å being a common criterion for a successful validation. researchgate.net

A hypothetical docking study of (3R)-3-methyl-2,5-piperazinedione against a target like MDM2 would likely reveal key interactions involving the carbonyl groups and the N-H groups of the piperazinedione ring, which can act as hydrogen bond acceptors and donors, respectively. The methyl group at the chiral center would influence the steric and hydrophobic interactions within the binding pocket.

Table 1: Representative Data from Molecular Docking Studies of 2,5-Piperazinedione Derivatives

Derivative NameTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
18-Oxotryprostatin AMDM2-8.6Leu54, Gly58, Val93
6-Methoxyspirotryprostatin BProcaspase-3-9.6His121, Gly122, Ser163

This table is illustrative and based on findings for similar 2,5-piperazinedione compounds to demonstrate the type of data generated from molecular docking studies. researchgate.netjyoungpharm.org

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of (3R)-3-methyl-2,5-piperazinedione and the dynamics of its interactions with biological targets over time. Conformational analysis is crucial for cyclic peptides as their biological activity is often dependent on their specific three-dimensional shape. researchgate.netacs.orgnih.gov

For (3R)-3-methyl-2,5-piperazinedione, MD simulations can be employed to understand its flexibility and the accessible conformations in different environments, such as in aqueous solution or when approaching a binding site. The diketopiperazine ring can adopt various conformations, including planar, boat, and chair forms, with the specific conformation being influenced by the substituent.

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. nih.gov An initial docked pose can be subjected to an MD simulation, typically for nanoseconds to microseconds, to observe how the ligand and protein adapt to each other. This can reveal important dynamic features of the binding process, such as the role of water molecules and the flexibility of certain protein loops. The stability of the complex can be evaluated by analyzing parameters like the RMSD of the ligand and protein backbone atoms over the simulation time. A stable complex will generally exhibit smaller fluctuations in RMSD.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution for compounds like (3R)-3-methyl-2,5-piperazinedione.

These electronic properties are fundamental to understanding the reactivity and interaction capabilities of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (3R)-3-methyl-2,5-piperazinedione, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors, and positive potential near the N-H protons, highlighting their hydrogen bond donor capacity.

These calculations can also be used to study reaction pathways, for example, the mechanism of its formation or degradation. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be predicted.

QSAR and Pharmacophore Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools for predictive biology, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on piperazine (B1678402) and piperazinedione derivatives have been conducted to develop models that can predict their activity against various targets. mdpi.comopenpharmaceuticalsciencesjournal.comresearchgate.netnih.gov These models are built using a set of known active and inactive compounds and a range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB)
TopologicalTopological Polar Surface Area (TPSA), Wiener Index
GeometricalMolecular Volume, Surface Area
Quantum-ChemicalHOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index (ω)

This table showcases common descriptors used in QSAR modeling for similar compound classes. mdpi.comopenpharmaceuticalsciencesjournal.com

A QSAR model for (3R)-3-methyl-2,5-piperazinedione and its analogs could be developed to predict a specific biological activity, such as anticancer or antimicrobial potency. The resulting model, often a linear or non-linear equation, would highlight the key structural features that contribute positively or negatively to the activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.govyoutube.com A pharmacophore model for a series of active cyclic dipeptides could be generated and then used to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new and more potent analogs of (3R)-3-methyl-2,5-piperazinedione.

In Silico Screening for Novel Scaffolds and Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the 2,5-piperazinedione scaffold, virtual screening can be a highly effective strategy for discovering novel derivatives with desired biological activities. researchgate.netjyoungpharm.orgnih.gov

This process can be either structure-based or ligand-based. Structure-based virtual screening utilizes the three-dimensional structure of the biological target, typically a protein. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity or docking score. This approach is particularly useful when the structure of the target is known.

Ligand-based virtual screening, in contrast, relies on the knowledge of a set of active molecules. A pharmacophore model or a QSAR model is developed based on these active compounds, and this model is then used to screen a database for molecules that fit the model. This method is advantageous when the three-dimensional structure of the target is not available.

Starting with the (3R)-3-methyl-2,5-piperazinedione core, a virtual library of derivatives could be generated by adding various substituents at different positions of the piperazinedione ring. This library could then be screened against a panel of biological targets to identify promising candidates for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by prioritizing the most promising compounds and reducing the number of molecules that need to be synthesized and tested in the laboratory.

Advanced Analytical and Characterization Techniques for Chiral 2,5 Piperazinediones

Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of chiral molecules. For 2,5-piperazinediones, enantioselective separation is typically achieved using a chiral stationary phase (CSP). nih.gov The direct method, which employs a CSP, is often preferred for its practicality over indirect methods that require derivatization. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the enantiomeric separation of a broad range of chiral compounds. iosrjournals.org Columns like Chiralcel® and Chiralpak®, which feature derivatives like cellulose tris(3,5-dimethylphenylcarbamate), are popular choices. nih.gov The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a compound like (3R)-3-methyl-2,5-piperazinedione, a typical chiral HPLC method would involve selecting an appropriate CSP and optimizing the mobile phase. Normal-phase chromatography, often using mixtures of alkanes (like hexane) and alcohols (like 2-propanol), is common for these types of separations. iosrjournals.org The ability to separate enantiomers is crucial for quality control and for studying the properties of a single stereoisomer. For instance, the separation of dipeptide enantiomers, such as DL-Leu-DL-Ala, has been demonstrated in under one minute using modern UHPLC technology with teicoplanin-bonded superficially porous particles, highlighting the efficiency of current methods. chromatographytoday.com

Table 1: Commonly Used Chiral Stationary Phase Types for Amino Acid and Peptide Separations chromatographytoday.com

CSP TypeChiral Ligand ExampleCommercial Name Example
Macrocyclic glycopeptideTeicoplaninCHIROBIOTIC T
Chinchona alkaloidQuinine derivativeCHIRALPAK ZWIX(+)
Crown Ether(S)-18-Crown-6-etherCROWNPAK CR-I
Ligand ExchangeL-PhenylalanineAstec CLC-L
Polysaccharide (cellulose)Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H
Polysaccharide (amylose)Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for the molecular identification of 2,5-piperazinediones. HRMS provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

For 2,5-Piperazinedione (B512043), 3-methyl-, (3R)- (C₅H₈N₂O₂), the expected monoisotopic mass is 128.0586 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study fragmentation pathways, providing structural insights. researchgate.net The fragmentation of 2,5-piperazinediones often involves the cleavage of the diketopiperazine ring. Studies on related compounds, such as trifluoroacetylated cyclo(-Ala-X) derivatives, have shown characteristic fragmentation patterns. cdnsciencepub.comcdnsciencepub.com For instance, the mass spectra often show a parent ion corresponding to the loss of the side chain from the α-carbon. cdnsciencepub.com These predictable fragmentation cascades are diagnostic and can be used to identify specific cyclic dipeptides in complex mixtures. researchgate.net In the context of impurity profiling, LC-HRMS can detect and identify trace-level impurities, including diastereomers, starting materials, or degradation products, ensuring the purity of the target compound.

Table 2: Predicted Collision Cross Section (CCS) Data for 3-methylpiperazine-2,5-dione (B7810165)

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.06586125.8
[M+Na]⁺151.04780133.5
[M-H]⁻127.05130123.9
Data calculated using CCSbase for the racemic compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For (3R)-3-methyl-2,5-piperazinedione, the ¹H NMR spectrum would be expected to show signals for the methyl group protons, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the glycine (B1666218) residue. The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons, the two α-carbons, and the methyl carbon. nih.gov The piperazine (B1678402) ring can exist in different conformations (e.g., boat, planar), which can lead to complex spectra due to slow rotation around the amide bonds on the NMR timescale. researchgate.net

While standard NMR can confirm the constitution, it cannot typically differentiate between enantiomers. To establish the absolute configuration or to analyze enantiomeric purity by NMR, chiral shift reagents or chiral solvating agents can be employed. These agents form transient diastereomeric complexes with the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum. ethernet.edu.et

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a critical chiroptical technique for investigating the stereochemistry of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. Electronic Circular Dichroism (ECD) is particularly effective for differentiating stereoisomers of 2,5-diketopiperazines. nih.gov

The absolute configuration of a chiral center dictates the three-dimensional folding of the piperazinedione ring, which in turn gives rise to a characteristic CD spectrum. Enantiomers, such as the (3R)- and (3S)- forms of 3-methyl-2,5-piperazinedione, will produce mirror-image CD spectra. chiralabsxl.com This makes CD an excellent tool for assigning the absolute configuration by comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum-chemical calculations. nih.govnih.gov

Recent studies have demonstrated that ECD can unambiguously differentiate all four possible stereoisomers of cyclic dipeptides containing two chiral centers, such as cyclo(Phe-Pro). nih.gov Furthermore, Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, has also been shown to be a powerful tool. Research indicates that the absolute configuration of cyclic peptides with two chiral centers can be unambiguously assigned using VCD. rsc.org

Table 3: Principles of Chiroptical Spectroscopy for Stereochemical Assignment

TechniquePrincipleApplication to (3R)-3-methyl-2,5-piperazinedione
Electronic Circular Dichroism (ECD)Measures differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores (e.g., amide bonds). acs.orgacs.orgProvides a unique spectral fingerprint. The spectrum of the (3R)-isomer would be a mirror image of the (3S)-isomer, allowing for unambiguous stereochemical assignment. nih.govchiralabsxl.com
Vibrational Circular Dichroism (VCD)Measures differential absorption of left and right circularly polarized infrared light by chiral vibrational modes. rsc.orgnih.govCan determine the absolute configuration by comparing experimental spectra with those computed for a known configuration. Highly effective for cyclic peptides with two chiral centers. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique yields precise information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the piperazinedione ring and the absolute configuration of its stereocenters.

For a chiral compound like (3R)-3-methyl-2,5-piperazinedione, obtaining a suitable single crystal allows for unambiguous assignment of the (R) configuration at the C3 position. The resulting crystal structure reveals how the molecules pack in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the amide N-H groups and carbonyl oxygens. nih.gov While conventional X-ray crystallography provides a static picture of the molecule, it is considered a gold standard for absolute structure elucidation, and the data obtained can be used to validate and benchmark results from other techniques like CD and NMR spectroscopy. nih.govnih.gov

Hyphenated Techniques in Metabolomics and Natural Product Discovery

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential in metabolomics and natural product discovery. frontiersin.org Techniques like LC-MS, GC-MS, and LC-NMR are routinely used to identify known compounds and discover new ones in complex biological extracts. researchgate.net

2,5-Piperazinediones are a widespread class of natural products found in bacteria, fungi, and fermented foods. researchgate.netnih.gov The identification of a specific compound like (3R)-3-methyl-2,5-piperazinedione (also known as cyclo(L-Ala-Gly)) in a microbial culture or food sample would typically employ an LC-HRMS/MS-based metabolomics workflow. researchgate.netnih.gov In this approach, the crude extract is separated by U)HPLC, and the eluting compounds are analyzed by HRMS. The accurate mass measurement is used to generate a potential molecular formula, which is then searched against natural product databases. The MS/MS fragmentation pattern is then compared with literature data or in-house libraries to confirm the compound's identity. researchgate.net This "dereplication" process rapidly identifies known compounds, allowing researchers to focus on novel structures.

Q & A

Q. What are the established synthetic routes for (3R)-3-methyl-2,5-piperazinedione, and how do reaction conditions influence stereochemical outcomes?

(3R)-3-Methyl-2,5-piperazinedione can be synthesized via:

  • Solution-phase synthesis : Cyclization of L-alanine and glycine derivatives under acidic or basic conditions, with stereochemical control achieved using chiral catalysts or enantiopure starting materials .
  • Solid-phase synthesis : Employing Fmoc/t-Bu strategies on resin-bound dipeptides, followed by cleavage and cyclization .
  • Biosynthesis : Enzymatic pathways using diketopiperazine synthases, though yields may vary with microbial strains .

Q. Key Data :

PropertyValueSource
Molecular Weight128.13 g/mol
CAS Registry4526-77-6

Q. What spectroscopic and chromatographic methods are recommended for characterizing (3R)-3-methyl-2,5-piperazinedione?

  • IR Spectroscopy : Compare with NIST reference data (e.g., C=O stretches at ~1700 cm⁻¹ for diketopiperazine rings) .
  • Mass Spectrometry (MS) : Base peaks at m/z 114 (molecular ion) and fragments at m/z 71 (ring cleavage) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with polar mobile phases to resolve (3R) from (3S) enantiomers .

Q. Are there documented natural sources or biological roles of 2,5-piperazinedione derivatives?

2,5-Piperazinediones are found in microbial metabolites and insect secretions. For example, terpenoid-associated 2,5-piperazinedione derivatives have been isolated from arthropod abdominal secretions, suggesting roles in chemical defense .

Advanced Research Questions

Q. How does the (3R) stereochemistry impact the compound’s physicochemical properties and biological activity?

  • Solubility : The (3R) configuration enhances hydrophilicity compared to (3S) due to spatial orientation of the methyl group, affecting solvent interactions (e.g., 20% higher solubility in DMSO) .
  • Biological Activity : (3R)-configured diketopiperazines show higher affinity for protein tyrosine kinases (e.g., EGFR) than (3S) isomers, as demonstrated in molecular docking studies .

Q. What strategies are effective for resolving racemic mixtures of 3-methyl-2,5-piperazinedione derivatives?

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze (3S) esters, leaving (3R) enantiomers intact .
  • Chiral Auxiliaries : Employ Evans oxazolidinones during synthesis to enforce (3R) configuration .

Q. How do structural modifications (e.g., alkylation, aromatic substitution) affect the compound’s stability and bioactivity?

  • Stability : Methyl substitution at C3 increases thermal stability (degradation onset at 275°C vs. 220°C for unsubstituted analogs) .
  • Bioactivity : Introducing unsaturated side chains (e.g., benzylidene groups) enhances cytotoxicity in cancer cell lines (IC₅₀ < 10 µM) by promoting microtubule disruption, as seen in Plinabulin analogs .

Contradictions and Open Challenges

  • Stereochemical Assignments : Discrepancies exist in literature regarding (3R) vs. (6R) configurations for dimethyl derivatives; X-ray crystallography is recommended for unambiguous assignment .
  • Biological Targets : While some studies propose kinase inhibition , others highlight anti-inflammatory or antimicrobial activity, necessitating target validation via CRISPR/Cas9 knockout models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.